N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide
Description
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide is a synthetic organic compound belonging to the 1,2,5-oxadiazole (furazan) family. Its molecular structure comprises a central 1,2,5-oxadiazole ring substituted at position 4 with a 4-chlorophenyl group and at position 3 with a 2-ethylbutanamide moiety. The molecular formula is C₁₄H₁₆ClN₃O₂ (exact mass: 305.093 g/mol). The 1,2,5-oxadiazole scaffold is notable for its electron-deficient aromatic character, making it a versatile building block in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-3-9(4-2)14(19)16-13-12(17-20-18-13)10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYSZXAPURMUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NON=C1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide typically involves the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific reaction conditions. For example, the reaction of 4-chlorobenzohydrazide with ethyl 2-bromo-2-methylpropanoate in the presence of a base can lead to the formation of the oxadiazole ring.
Attachment of the ethylbutanamide moiety: The ethylbutanamide group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the oxadiazole intermediate with an appropriate alkylating agent, such as ethyl 2-bromobutanoate, under basic conditions.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors.
Chemical Reactions Analysis
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of corresponding oxadiazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its activity against various bacterial and fungal strains.
Medicine: Research has indicated that the compound may have potential as an anticancer agent. It has been shown to exhibit cytotoxic activity against certain cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes and receptors involved in various biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues from Published Data
The following compounds (Table 1) share structural similarities with the target molecule, differing primarily in substituents on the oxadiazole ring:
Electronic and Physicochemical Properties
- Electron Density and Reactivity :
The 4-chlorophenyl group in the target compound reduces electron density on the oxadiazole ring compared to BH52671’s 3,4-dimethoxyphenyl group. This electron-withdrawing effect may enhance stability toward nucleophilic attack but reduce π-π stacking interactions . Computational studies using density-functional theory (DFT) (e.g., Becke’s hybrid functional ) could quantify these electronic differences. - Lipophilicity (LogP): The 2-ethylbutanamide chain in the target compound and BH52671 increases lipophilicity compared to BH52669’s shorter acetamide group.
- Hydrogen Bonding and Noncovalent Interactions: The 3,4-dimethoxy groups in BH52671 and BH52669 enable hydrogen bonding with polar solvents or biological targets, whereas the target compound’s Cl atom may participate in halogen bonding . Multiwfn-based electron localization function (ELF) analysis could map these interactions spatially.
Pharmacological and Functional Implications
- Biological Activity :
Oxadiazoles are explored for antimicrobial, anti-inflammatory, and anticancer activities. The target compound’s Cl substituent may enhance binding to enzymes like cyclooxygenase-2 (COX-2) due to hydrophobic and halogen-bonding interactions. In contrast, BH52671’s OCH₃ groups could favor interactions with polar active sites, such as kinase domains . - Energetic Materials Potential: ANAZF, a nitro-functionalized oxadiazole, is classified as a high-energy compound . The target compound lacks nitro groups, suggesting lower explosivity but greater suitability for pharmaceutical applications.
Research Findings and Computational Insights
Thermochemical Stability
Becke’s DFT studies demonstrate that exact-exchange terms improve predictions of thermochemical properties (e.g., atomization energies). Applying these methods to the target compound and analogues could reveal stability trends, with electron-withdrawing groups (Cl) likely reducing enthalpy of formation compared to electron-donating groups (OCH₃).
Correlation Energy and Solubility
The Colle-Salvetti correlation-energy formula highlights the role of electron density gradients in solubility. BH52671’s OCH₃ groups may increase aqueous solubility via stronger dipole interactions, whereas the target compound’s Cl and alkylamide groups favor organic solvents.
Noncovalent Interaction Analysis
Visualization using Multiwfn and noncovalent interaction (NCI) index plots would show distinct interaction surfaces:
- The target compound: Halogen-bonding regions near Cl and hydrophobic pockets around the alkyl chain.
- BH52671: Hydrogen-bonding regions near OCH₃ and π-orbital overlaps.
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN3O |
| Molecular Weight | 303.79 g/mol |
| LogP | 4.205 |
| Polar Surface Area | 67.372 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for cellular membrane permeability, which are critical for biological activity.
Research indicates that compounds in the oxadiazole family often exhibit diverse mechanisms of action, including:
- Antimicrobial Activity : Initial studies suggest that this compound may inhibit the growth of various bacterial strains, particularly Mycobacterium tuberculosis. This is hypothesized to occur through interference with bacterial cell wall synthesis or metabolic pathways.
- Antitumor Effects : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
Research Findings and Case Studies
- Antimicrobial Efficacy :
-
Antitumor Activity :
- In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound reduced cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies indicated that this effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways leading to apoptosis .
- Enzyme Inhibition Studies :
Q & A
Q. How to design enzyme inhibition assays to study its mechanism of action?
- Methodological Answer :
- Kinetic Assays : Measure Km and Vmax shifts in presence of inhibitor (e.g., Lineweaver-Burk plots).
- Fluorescent Probes : Use FITC-labeled substrates for real-time activity monitoring.
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
